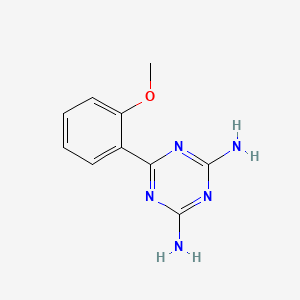

6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-7-5-3-2-4-6(7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMGVJQSEMDNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349863 | |

| Record name | 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72775-80-5 | |

| Record name | 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

An In-depth Technical Guide to the Synthesis and Characterization of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Abstract

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide presents a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a member of the promising diaryl-1,3,5-triazine-2,4-diamine class of compounds.[1][4] Developed for researchers, scientists, and drug development professionals, this document provides not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. We delve into a robust, one-pot, microwave-assisted synthesis and outline a multi-technique approach for structural verification and purity assessment, ensuring the generation of high-quality material for downstream applications.

Rationale and Synthetic Strategy

The synthesis of 6-aryl-1,3,5-triazine-2,4-diamines is most efficiently achieved through a one-pot, three-component reaction. This approach offers significant advantages in terms of operational simplicity, reduced waste, and high atom economy. The selected strategy involves an initial acid-catalyzed condensation of cyanoguanidine with 2-methoxybenzaldehyde to form a 1,6-dihydro-1,3,5-triazine intermediate. This is followed by a base-promoted Dimroth rearrangement and subsequent dehydrogenative aromatization to yield the stable, aromatic triazine ring.[2][5]

The use of microwave irradiation is a critical process enhancement.[2] Compared to conventional heating, it provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes and often leads to cleaner reactions with improved yields. This is particularly beneficial for library synthesis where throughput is a key consideration.[4][5]

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to these steps, combined with the in-process checks, ensures a high probability of success.

Materials and Equipment

-

Reagents:

-

Cyanoguanidine (Dicyandiamide), ≥99%

-

2-Methoxybenzaldehyde, ≥98%

-

Hydrochloric acid (HCl), concentrated (37%)

-

Isopropanol (or 2-Ethoxyethanol)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol (for recrystallization)

-

Deionized water

-

-

Equipment:

-

Microwave synthesizer (e.g., Biotage, CEM) with sealed reaction vessels

-

Magnetic stirrer and stir bars

-

Round-bottom flask and condenser (for recrystallization)

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F254)

-

Step-by-Step Synthesis Procedure

-

Vessel Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine cyanoguanidine (1.0 eq), 2-methoxybenzaldehyde (1.1 eq), and isopropanol (5 mL).

-

Acidification: Carefully add concentrated hydrochloric acid (1.2 eq). The addition is exothermic; ensure the mixture is stirring to dissipate heat. The initial slurry should become a clearer solution.

-

Microwave-Assisted Condensation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 20 minutes. This step drives the formation of the dihydrotriazine hydrochloride intermediate.

-

Basification and Aromatization: After cooling the vessel to room temperature, carefully unseal it. Add a solution of potassium hydroxide (3.0 eq) in water (2 mL). Reseal the vessel and heat conventionally at 80°C (or with microwave irradiation at 100°C for 10 minutes). The base neutralizes the HCl and catalyzes the Dimroth rearrangement and subsequent oxidation to the aromatic triazine. A precipitate will begin to form.

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (3 x 10 mL) and then with a small amount of cold methanol to remove residual impurities.

-

Purification (Recrystallization): Transfer the crude solid to a round-bottom flask. Add methanol and heat to reflux with stirring until the solid is fully dissolved. If necessary, add a minimal amount of hot solvent to achieve full dissolution. Allow the solution to cool slowly to room temperature, then chill in an ice bath. Colorless or white crystals will form.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. A typical yield is in the range of 70-85%.

Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound.

Spectroscopic Data

The following data are representative of a successfully synthesized and purified sample.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.5-7.8 ppm (m, Ar-H), ~7.0-7.2 ppm (m, Ar-H), ~6.5 ppm (br s, 4H, -NH₂), ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~171 ppm (C-triazine), ~167 ppm (C-triazine), ~157 ppm (C-Ar), ~131 ppm (C-Ar), ~128 ppm (C-Ar), ~121 ppm (C-Ar), ~112 ppm (C-Ar), ~56 ppm (C-OCH₃) |

| HRMS (ESI) | m/z | Calculated for C₁₀H₁₂N₅O⁺ [M+H]⁺: 218.1036; Found: 218.103x (within 5 ppm)[6] |

| FTIR | Wavenumber (cm⁻¹) | 3450-3150 (N-H stretch, broad), 1640 (C=N stretch), 1550 (Aromatic C=C stretch), 1250 (C-O stretch)[7][8] |

| Melting Point | Range | Sharp melting point. (Note: The related 4-methoxy isomer melts at 228-234 °C)[9] |

| Purity (HPLC) | Area % | ≥98% |

-

Expert Insight on NMR: The signals for the two amino groups (-NH₂) often appear as a single broad singlet due to proton exchange. Its chemical shift is highly dependent on solvent and concentration. In some cases, especially with substituted amino groups, complex spectra can arise from restricted rotation around the triazine-amine bond, leading to distinct rotamers observable on the NMR timescale.[10]

Relevance and Applications in Drug Development

The this compound scaffold is of significant interest to the drug development community for several reasons:

-

Anticancer Activity: This class of compounds has demonstrated potent and selective antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer.[1][4][5] The specific substitution patterns on the aryl ring are crucial for tuning this activity and selectivity.

-

Kinase Inhibition: The 1,3,5-triazine core is a well-established hinge-binding motif for many protein kinases, which are critical targets in oncology and inflammatory diseases.[11][12]

-

Versatile Scaffold: The diamino-triazine structure offers multiple points for further chemical modification, allowing for the creation of extensive libraries for structure-activity relationship (SAR) studies. This makes it an ideal starting point for lead optimization campaigns.

-

Neurodegenerative Diseases: Emerging research has highlighted the potential of 1,3,5-triazine derivatives as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE).[13]

Conclusion

This guide provides a robust and reproducible framework for the synthesis and characterization of this compound. The microwave-assisted, one-pot methodology represents an efficient and modern approach to accessing this valuable chemical entity. The detailed characterization protocol ensures the generation of material with high purity and confirmed structural integrity, which is essential for reliable biological screening and further progression in drug discovery pipelines. The demonstrated biological potential of this scaffold underscores its importance as a building block for the next generation of targeted therapeutics.

References

-

ResearchGate. Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). Available from: [Link]

-

Royal Society of Chemistry. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances. Available from: [Link]

-

National Institutes of Health. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Available from: [Link]

-

ResearchGate. Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Available from: [Link]

-

MDPI. Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characterization. Molecules. Available from: [Link]

-

Semantic Scholar. Synthesis of novel diarylamino-1,3,5-triazine derivatives as FAK inhibitors with anti-angiogenic activity. Bioorganic & medicinal chemistry letters. Available from: [Link]

-

TDX. Chapter 3 – Structural characterization of triazines. Available from: [Link]

-

National Institutes of Health. Selective Synthesis of N-[5]Triazinyl-α-Ketoamides and N-[5]Triazinyl-Amides from the Reactions of 2-Amine-[5]Triazines with Ketones. Molecules. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

National Institutes of Health. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E. Available from: [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. Available from: [Link]

-

National Institutes of Health. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Pharmaceuticals. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H11N5O) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. tdx.cat [tdx.cat]

- 11. Synthesis of novel diarylamino-1,3,5-triazine derivatives as FAK inhibitors with anti-angiogenic activity. | Semantic Scholar [semanticscholar.org]

- 12. ijpras.com [ijpras.com]

- 13. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, a representative member of the pharmacologically significant 1,3,5-triazine class of compounds. Due to a notable scarcity of specific data for the ortho-substituted isomer, 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, this document focuses on the well-characterized para-isomer as a close structural analog. The following sections will delve into the synthesis, structural characterization, and key physicochemical parameters of this compound, supported by established analytical methodologies. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the triazine scaffold. The 1,3,5-triazine core is a prominent feature in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its ability to participate in various intermolecular interactions. Derivatives of 2,4-diamino-1,3,5-triazine, in particular, have garnered significant attention due to their diverse pharmacological potential.[2] These compounds are known to act as inhibitors of various protein kinases, making them attractive candidates for targeted therapies in oncology and immunology.[3][4] The substituent at the 6-position of the triazine ring plays a crucial role in modulating the biological activity and physicochemical properties of these molecules. The methoxyphenyl group, as discussed in this guide, is a common substituent that influences the compound's solubility, crystal packing, and interactions with biological targets.

Synthesis and Structural Elucidation

The synthesis of 6-aryl-2,4-diamino-1,3,5-triazines is typically achieved through a multi-step process. A common route involves the reaction of a biguanide derivative with a benzoate ester.[3] Microwave-assisted synthesis has emerged as an efficient method for the preparation of the biguanide intermediates, often leading to higher yields and shorter reaction times.[3][4]

General Synthetic Pathway

The synthesis of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be conceptualized through the following workflow:

Caption: General synthetic workflow for 6-aryl-2,4-diamino-1,3,5-triazines.

Crystal Structure and Molecular Geometry

The three-dimensional structure of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been elucidated by single-crystal X-ray diffraction.[1][5] The crystal structure reveals a nearly planar triazine ring, with the benzene ring forming a dihedral angle of approximately 10.37° with the triazine ring.[1][5] The crystal packing is characterized by a network of intermolecular hydrogen bonds. Adjacent molecules are linked by N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further connected through N—H⋯O and N—H⋯N hydrogen bonds, resulting in a stable three-dimensional network.[1][5]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₅O | [1][6] |

| Molecular Weight | 217.24 g/mol | [1] |

| Melting Point | 231-235 °C | [7][8] |

| Boiling Point | 518 °C at 760 mmHg (Predicted) | [7] |

| Appearance | Colorless, plate-like crystals | [1] |

Solubility

Analytical Methodologies

The characterization of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine relies on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. While specific spectral data for the title compound is not provided in the search results, related 2,4-diamino-1,3,5-triazine derivatives show characteristic signals for the aromatic protons, the amino protons, and the carbons of the triazine and phenyl rings.[3]

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. For similar 2,4-diamino-1,3,5-triazine derivatives, the IR spectrum typically shows N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and C=N stretching vibrations of the triazine ring around 1600-1650 cm⁻¹.[3]

4.1.3. UV-Vis Spectroscopy

The electronic transitions of the molecule can be studied using UV-Vis spectroscopy. The aromatic nature of the phenyl and triazine rings is expected to give rise to characteristic absorption bands in the UV region. For other triazine derivatives, absorption maxima have been observed in the range of 250-350 nm.[10]

X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and crystal packing of the compound.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., hot methanol) and allow the solution to cool slowly at room temperature.[1][9]

-

Crystal Selection: Select a single, well-formed crystal of appropriate size for analysis.

-

Data Collection: Mount the crystal on a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). Collect diffraction data at a controlled temperature (e.g., 100 K).[1]

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages.[1]

Caption: Experimental workflow for single-crystal X-ray diffraction.

Potential Applications and Future Directions

Derivatives of 2,4-diamino-1,3,5-triazine are being actively investigated for a range of therapeutic applications. Their ability to inhibit protein kinases makes them promising candidates for the treatment of cancer and inflammatory diseases.[3][4] Furthermore, the triazine scaffold has been explored for its potential in developing agents for neurodegenerative diseases like Alzheimer's.[11] The physicochemical properties of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, such as its defined crystal structure and potential for hydrogen bonding, make it a valuable model compound for understanding the structure-activity relationships within this class of molecules. Future research could focus on the synthesis and evaluation of a broader range of substituted analogs to optimize their biological activity and pharmacokinetic profiles.

References

-

Diakité, M. et al. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 13(4), 1-11. [Link]

-

Diakité, M. et al. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. Research Square. [Link]

-

Thanigaimani, K. et al. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2910. [Link]

-

Thanigaimani, K. et al. (2012). Adipic acid–2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (1/2). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2885. [Link]

-

Chemsrc. (2025). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. [Link]

-

ResearchGate. (2025). Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. [Link]

-

University of Regensburg. (n.d.). Full Supporting Information for Chapter 6. [Link]

-

MDPI. (2024). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. [Link]

-

SpectraBase. (n.d.). 1,3,5-triazine-2,4-diamine. [Link]

-

ResearchGate. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-methoxy-N-(1-methylethyl)-. [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

Sources

- 1. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijpras.com [ijpras.com]

- 4. ijpras.com [ijpras.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. CAS#:30354-91-7 | 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. Adipic acid–2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS 72775-80-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Triazine Derivative

The landscape of medicinal chemistry is in a perpetual state of evolution, with novel molecular scaffolds continuously emerging as promising candidates for therapeutic intervention. Among these, the 1,3,5-triazine core has garnered significant attention due to its versatile chemical nature and broad spectrum of biological activities. This guide focuses on a specific, yet intriguing, member of this family: 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. While not as extensively characterized as some of its isomers, this compound holds considerable potential, particularly in the realm of kinase inhibition and oncology. This document serves as a comprehensive technical resource, consolidating available information and providing expert insights into its synthesis, properties, and prospective applications.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic organic compound characterized by a central triazine ring substituted with a 2-methoxyphenyl group and two amino groups. The strategic placement of the methoxy group at the ortho position of the phenyl ring introduces specific steric and electronic features that can significantly influence its biological activity and pharmacokinetic profile compared to its meta and para isomers.

| Property | Value | Source |

| CAS Number | 72775-80-5 | N/A |

| Molecular Formula | C₁₀H₁₁N₅O | N/A |

| Molecular Weight | 217.23 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous 6-aryl-2,4-diamino-1,3,5-triazines. The most common approach involves the condensation of a biguanide with a corresponding ester.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, starting from readily available commercial reagents.

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned adaptation from general procedures for the synthesis of similar compounds.[1]

Materials:

-

Biguanide hydrochloride

-

Methyl 2-methoxybenzoate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: To a solution of biguanide hydrochloride (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) and stir at room temperature for 30 minutes to generate the free biguanide base.

-

Condensation: To the resulting mixture, add methyl 2-methoxybenzoate (1.0 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with deionized water (3 x 50 mL) to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (phenyl ring): Multiplets in the range of δ 7.0-8.0 ppm.

-

Amino Protons (-NH₂): A broad singlet around δ 5.0-6.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.

¹³C NMR Spectroscopy

-

Triazine Carbons: Signals in the range of δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm.

-

Methoxy Carbon: A signal around δ 55 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching (amino groups): Broad absorption band in the region of 3300-3500 cm⁻¹.

-

C=N Stretching (triazine ring): Strong absorption around 1550-1650 cm⁻¹.

-

C-O Stretching (methoxy group): Absorption in the range of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

-

[M+H]⁺: Expected at m/z 218.10.

Potential Biological Activity and Mechanism of Action

The 2,4-diamino-1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.

Kinase Inhibition: A Promising Avenue

A growing body of evidence suggests that 6-aryl-2,4-diamino-1,3,5-triazines are potent inhibitors of various protein kinases.[2] Of particular interest is their activity against the PIM kinase family (PIM1, PIM2, and PIM3) . These serine/threonine kinases are overexpressed in a variety of hematological and solid tumors and are implicated in cell survival, proliferation, and drug resistance.[3]

The proposed mechanism of action involves the diaminotriazine core forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, a common binding mode for many kinase inhibitors. The 2-methoxyphenyl substituent would then occupy the hydrophobic pocket, and its specific orientation could influence selectivity and potency.

Figure 2: Proposed mechanism of action as a PIM1 kinase inhibitor.

Anticancer Potential

Given its likely role as a kinase inhibitor, this compound is a strong candidate for development as an anticancer agent. Libraries of similar 6,N²-diaryl-1,3,5-triazine-2,4-diamines have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer.[4]

Safety and Handling

While specific toxicological data for this compound is not available, general precautions for handling substituted triazine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Future Directions and Research Opportunities

This compound represents a molecule with significant untapped potential. Key areas for future research include:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectroscopic characterization are paramount.

-

In Vitro Biological Evaluation: Screening against a panel of kinases, particularly the PIM family, is a logical next step. Cytotoxicity assays against a range of cancer cell lines would also be highly informative.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs with modifications to the phenyl ring and amino groups would help to elucidate the SAR and optimize potency and selectivity.

-

Crystallography: Obtaining a co-crystal structure with a target kinase would provide invaluable insights into its binding mode and guide further drug design efforts.

References

- Pyrido[3,2-d]-1,2,3-triazines derivatives with PIM-1 kinase interaction.

- More than just a GPCR ligand: structure-based discovery of thioridazine derivatives as Pim-1 kinase inhibitors. MedChemComm (RSC Publishing).

- 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.

- PIM1 kinase inhibitors induce radiosensitization in non-small cell lung cancer cells. Pharmacological Research. 2013;70(1):90-101.

- Pim1 Selective Inhibitors. Selleckchem.com.

- PIM1 kinase inhibitors induce radiosensitization in non-small cell lung cancer cells.

- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.

- Preparation of Triazines by the Reaction of Biguanide and Esters. ElectronicsAndBooks.

- Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles.

- Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126).

- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.

- Basic 1H- and 13C-NMR Spectroscopy.

- Electronic Supplementary Inform

- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central.

- This compound. PubChemLite.

- 2827-45-4(2,4-DIAMINO-6-METHOXY-1,3,5-TRIAZINE) Product Description. ChemicalBook.

- Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- 2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine | CAS 30354-91-7. Santa Cruz Biotechnology.

- 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-. NIST WebBook.

- Synthesis of nanodispersible 6-aryl-2,4-diamino-1,3,5-triazine and its derivatives.

- The selectivity of protein kinase inhibitors: a further upd

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Process for preparing 2, 4-diamino-6-(h-)-1, 3, 5-triazines.

- 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST WebBook.

- 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.

- 1,3,5-Triazine-2,4-diamine, 6-methoxy-N-(1-methylethyl)-. PubChem.

- 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST WebBook.

- Buy 1,3,5-TRIAZINE-2,4-DIAMINE, 6-(4-METHOXYPHENYL). Echemi.

Sources

- 1. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpras.com [ijpras.com]

- 3. researchgate.net [researchgate.net]

- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

Structure elucidation of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine by NMR

An In-depth Technical Guide: Structure Elucidation of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine by Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard in the structural elucidation of small organic molecules, a critical process in drug discovery and development.[1][2][3] This guide provides a comprehensive, in-depth methodology for the structural confirmation of this compound, a molecule of interest due to its heterocyclic 1,3,5-triazine core, a common scaffold in medicinal chemistry. We will proceed from foundational principles of sample preparation to the synergistic interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind each experimental choice is detailed to provide researchers and drug development professionals with a robust, self-validating framework for structural analysis.

Introduction: The Imperative for Unambiguous Structural Verification

The biological activity of a pharmaceutical compound is intrinsically linked to its three-dimensional structure. Therefore, absolute confirmation of a molecule's constitution and connectivity is a cornerstone of chemical research and a regulatory requirement.[4] this compound presents a compelling case study, integrating three key structural motifs: a disubstituted aromatic ring, a methoxy group, and a diamino-triazine heterocycle. While techniques like mass spectrometry can confirm molecular weight and elemental composition, only NMR provides a complete atomic-level map of the molecular architecture.[2] This guide will demonstrate the logical workflow that leverages a suite of NMR experiments to move from a proposed structure to a confirmed molecular identity.

Foundational Methodology: A Self-Validating Experimental Design

The Blueprint: Strategic Sample Preparation

The quality of the final NMR spectrum is profoundly dependent on the initial sample preparation.[5] Every choice, from the solvent to the sample concentration, is made to maximize data quality and clarity.

Experimental Protocol: Sample Preparation

-

Analyte Weighing: Accurately weigh 10-15 mg of the high-purity, dried analyte, this compound.

-

Solvent Selection & Dissolution: Dissolve the analyte in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is a polar aprotic solvent, making it an excellent choice for dissolving polar molecules containing hydrogen-bond donors like the diamino groups on the triazine ring.[8] Crucially, it allows for the observation of exchangeable N-H protons, which might be lost in protic solvents like D₂O or CD₃OD.

-

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to the solution.

-

Rationale: TMS serves as the universally accepted internal reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[9] It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.

-

-

Transfer and Filtration: Using a glass Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, filtering through a small cotton or glass wool plug in the pipette if any particulate matter is visible.

-

Final Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Rationale: This volume is optimized for the geometry of the NMR probe's receiver coils, ensuring maximum signal detection and stable shimming.[5]

-

The Workflow: A Multi-dimensional Approach to Structure Elucidation

A sequential and logical application of different NMR experiments is essential. The process begins with simple, one-dimensional spectra to identify the basic chemical environments and progresses to more complex two-dimensional experiments to establish atomic connectivity.

Caption: Logical workflow for NMR-based structure elucidation.

Data Interpretation: Assembling the Molecular Puzzle

This section details the analysis of the expected NMR data for this compound. The atom numbering convention used for assignments is shown below.

Caption: Atom numbering for NMR assignments.

¹H NMR Spectrum: A Proton Census

The ¹H NMR spectrum provides the first critical overview, revealing the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring proton information (multiplicity).[4]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Comments |

|---|---|---|---|---|---|

| H-a | -OCH₃ | ~ 3.90 | Singlet (s) | 3H | Methoxy protons are isolated and typically appear in this region.[11] |

| H-b | -NH₂ | ~ 6.80 | Broad Singlet (br s) | 4H | Protons on the two equivalent amino groups. Signal is often broad due to quadrupole effects from ¹⁴N and chemical exchange. |

| H-3' | H-3' (Aromatic) | ~ 7.10 | Doublet (d) | 1H | Ortho to the methoxy group, shows coupling only to H-4'. |

| H-5' | H-5' (Aromatic) | ~ 7.15 | Triplet (t) | 1H | Coupled to both H-4' and H-6'. |

| H-4' | H-4' (Aromatic) | ~ 7.50 | Triplet (t) | 1H | Coupled to both H-3' and H-5'. |

| H-6' | H-6' (Aromatic) | ~ 8.20 | Doublet (d) | 1H | Most deshielded aromatic proton due to proximity to the electron-withdrawing triazine ring. Coupled only to H-5'. |

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are highly sensitive to the local electronic environment, providing key information about hybridization and attached functional groups.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Label | Assignment | Predicted δ (ppm) | Rationale / Comments |

|---|---|---|---|

| C-a | -OCH₃ | ~ 56.0 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[11] |

| C-3' | C-3' | ~ 112.5 | Aromatic CH carbon. |

| C-5' | C-5' | ~ 121.0 | Aromatic CH carbon. |

| C-1' | C-1' | ~ 125.0 | Quaternary aromatic carbon attached to the triazine ring. |

| C-6' | C-6' | ~ 131.0 | Aromatic CH carbon, deshielded by proximity to the triazine ring. |

| C-4' | C-4' | ~ 132.5 | Aromatic CH carbon. |

| C-2' | C-2' | ~ 157.0 | Aromatic carbon directly attached to the electron-donating oxygen atom. |

| C-2, C-4 | C-2, C-4 | ~ 167.0 | The two equivalent carbons of the triazine ring attached to the -NH₂ groups. |

| C-6 | C-6 | ~ 171.0 | The triazine carbon attached to the methoxyphenyl group, typically the most deshielded. |

2D NMR: Forging Unbreakable Links

While 1D spectra provide a list of parts, 2D spectra reveal how they are assembled. For this molecule, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable.[12][13]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[14] A cross-peak between two proton signals in the COSY spectrum confirms they are neighbors in the molecule.

-

Expected Key Correlations:

-

H-6' will show a cross-peak only with H-5'.

-

H-5' will show cross-peaks with H-6' and H-4'.

-

H-4' will show cross-peaks with H-5' and H-3'.

-

H-3' will show a cross-peak only with H-4'. This network of correlations allows for the definitive assignment of the entire aromatic spin system, starting from the most downfield proton, H-6'.

-

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps each proton signal directly to the carbon atom it is attached to (a one-bond correlation).[15] This provides an unambiguous link between the ¹H and ¹³C assignments.

-

Expected Key Correlations:

-

The proton signal at ~3.90 ppm (H-a) will show a cross-peak to the carbon signal at ~56.0 ppm (C-a).

-

Each aromatic proton signal (H-3', H-4', H-5', H-6') will show a cross-peak to its corresponding carbon signal (C-3', C-4', C-5', C-6'), cementing the assignments made from the 1D spectra and COSY data.

-

-

Caption: Visualization of key COSY and HSQC correlations.

Conclusion: Synthesis of Data into a Definitive Structure

The structure elucidation of this compound is achieved through a systematic and multi-faceted NMR approach. The ¹H NMR provides a proton count and identifies the distinct methoxy, amine, and aromatic systems. The ¹³C NMR confirms the presence of nine unique carbon environments, including the characteristic highly deshielded triazine carbons. The COSY spectrum definitively establishes the connectivity within the methoxyphenyl ring's proton spin system. Finally, the HSQC experiment acts as the ultimate validation step, unambiguously linking the proton assignments to their directly bonded carbons. This synergistic workflow, rooted in meticulous sample preparation and logical data interpretation, provides irrefutable evidence for the proposed structure, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma Blog. [Link]

-

Creative Biostructure. (2024). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure Resources. [Link]

-

News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry.

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

-

Simionescu, B. C. et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]

-

ACD/Labs. Methoxy groups just stick out. ACD/Labs Blog. [Link]

-

University of California, Santa Barbara. Chemical Shift Referencing. NMR Facility, Department of Chemistry and Biochemistry. [Link]

-

ResearchGate. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR.... [Link]

-

Tesis Doctorals en Xarxa. Chapter 3 – Structural characterization of triazines. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 4. emerypharma.com [emerypharma.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. tdx.cat [tdx.cat]

- 9. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 10. scribd.com [scribd.com]

- 11. acdlabs.com [acdlabs.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

A Guide to the Structural Elucidation of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine Analogs via X-ray Crystallography

Abstract

This technical guide provides a comprehensive overview of the process of determining the three-dimensional structure of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine analogs through single-crystal X-ray diffraction. These compounds are of significant interest, particularly as potential dihydrofolate reductase (DHFR) inhibitors, making their precise structural characterization crucial for structure-based drug design. This document will detail a representative synthetic protocol, methodologies for crystal growth, the workflow of X-ray data acquisition and processing, and an in-depth analysis of the anticipated crystal structure, drawing comparisons with the closely related 6-(4-Methoxyphenyl) isomer for which crystallographic data is publicly available.

Introduction: The Significance of 1,3,5-Triazine-2,4-diamine Analogs

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The 2,4-diamino substituted triazines, in particular, have garnered substantial attention as potent inhibitors of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor in the synthesis of nucleotides and certain amino acids.[3] By inhibiting DHFR, the proliferation of rapidly dividing cells, such as cancer cells and pathogenic microbes, can be effectively halted.[3]

The strategic placement of various substituents on the triazine ring allows for the fine-tuning of inhibitory potency and selectivity. The 6-(2-Methoxyphenyl) substitution introduces specific steric and electronic features that are hypothesized to influence the compound's interaction with the DHFR active site. X-ray crystallography provides an unparalleled, high-resolution view of the molecule's conformation, as well as the intricate network of intermolecular interactions within the crystal lattice. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The journey to a crystal structure begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals.

Representative Synthesis of this compound

Protocol:

-

Reaction Setup: In a microwave-safe vessel, combine 2-methoxybenzonitrile (1.0 eq.), cyanoguanidine (1.1 eq.), and a catalytic amount of a strong base such as potassium hydroxide in a suitable solvent like ethanol.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 150 °C) for a specified duration (e.g., 30-60 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

Recrystallization: The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water or dimethylformamide/water) to yield the purified this compound.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] It is an empirical process that requires screening various conditions.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[5]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Antisolvent Crystallization: An "antisolvent" (a solvent in which the compound is poorly soluble) is slowly added to a solution of the compound, causing it to precipitate out, hopefully in a crystalline form.

For the related 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, colorless plate-like crystals were obtained by the slow cooling of a hot methanol solution.[6] This suggests that thermal gradient methods could also be a fruitful avenue for the 2-methoxy isomer.

X-ray Diffraction and Structural Analysis: The Path to a 3D Model

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure.

The X-ray Crystallography Workflow

Step-by-Step Protocol:

-

Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head. For data collection at low temperatures (typically around 100 K) to minimize thermal vibrations and radiation damage, the crystal is flash-cooled in a stream of cold nitrogen gas.[5]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[5]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial phases of the structure factors are determined, often using direct methods for small molecules. This provides an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

-

Validation: The final structural model is validated to ensure its quality and accuracy using various crystallographic metrics.

Structural Analysis of 6-(Aryl)-1,3,5-triazine-2,4-diamines: Insights from the 4-Methoxy Analog

While the specific crystal structure of the 2-methoxy analog is not available, we can infer key structural features from the published structure of its isomer, 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.[5][6]

Key Structural Features:

-

Planarity and Torsion: The triazine ring is expected to be essentially planar. A key conformational parameter will be the dihedral angle between the triazine ring and the 2-methoxyphenyl ring. In the 4-methoxy isomer, this angle is approximately 10.4°.[5] The ortho-methoxy group in the target compound may induce a larger twist due to steric hindrance.

-

Intramolecular Interactions: The presence of the ortho-methoxy group could lead to intramolecular hydrogen bonding between the methoxy oxygen and one of the amino groups on the triazine ring, which would influence the overall conformation.

-

Intermolecular Hydrogen Bonding: The 2,4-diamino groups are excellent hydrogen bond donors, and the triazine ring nitrogens are hydrogen bond acceptors. In the crystal of the 4-methoxy isomer, molecules form inversion dimers through a pair of N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif.[5][6] These dimers are further connected into a three-dimensional network. A similar hydrogen-bonding network is anticipated for the 2-methoxy analog.

Crystallographic Data Summary (Hypothetical vs. 4-Methoxy Analog)

The following table summarizes the crystallographic data for the 4-methoxy isomer and provides an anticipated profile for the 2-methoxy analog.

| Parameter | 6-(4-Methoxyphenyl)-...[5] | 6-(2-Methoxyphenyl)-... (Anticipated) |

| Chemical Formula | C₁₀H₁₁N₅O | C₁₀H₁₁N₅O |

| Formula Weight ( g/mol ) | 217.24 | 217.24 |

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | To be determined |

| a (Å) | 7.4340(2) | To be determined |

| b (Å) | 10.0355(3) | To be determined |

| c (Å) | 14.6803(4) | To be determined |

| β (°) | 114.191(1) | To be determined |

| Volume (ų) | 999.03(5) | To be determined |

| Z | 4 | 4 or 8 |

| Temperature (K) | 100 | 100 |

| R-factor (%) | 4.1 | < 5 |

Conclusion and Future Perspectives

The determination of the X-ray crystal structure of this compound is a critical step in understanding its potential as a therapeutic agent. This guide has outlined a comprehensive approach, from synthesis to structural analysis. The detailed structural information, including bond lengths, angles, conformational preferences, and intermolecular interactions, will provide a solid foundation for computational studies, such as molecular docking with DHFR, to elucidate the binding mode and guide the design of more potent and selective analogs. The insights gained from the crystal structure will be instrumental in advancing the development of this promising class of compounds for applications in oncology and infectious diseases.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

-

Thanigaimani, K., Razak, I. A., Arshad, S., Jagatheesan, R., & Santhanaraj, K. J. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2910. [Link]

-

Zampieri, D., Mamolo, M. G., Laurini, E., Zanfagnin, V., & Vio, L. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1124. [Link]

-

Wikipedia. (2023). Dihydrofolate reductase inhibitor. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Thanigaimani, K., Razak, I. A., Arshad, S., Fun, H. K., & Santhanaraj, K. J. (2012). Adipic acid–2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (1/2). Acta Crystallographica Section E: Structure Reports Online, 68(10), o2938. [Link]

-

Razak, I. A. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. ResearchGate. [Link]

-

Anderson, A. C. (2011). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ACS Medicinal Chemistry Letters, 2(10), 748-752. [Link]

-

Hansch, C., Hathaway, B. A., Guo, Z. R., Dias Selassie, C., Dietrich, S. W., Blaney, J. M., ... & Kaufman, B. T. (1984). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. Journal of Medicinal Chemistry, 27(2), 144-149. [Link]

-

Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. [Link]

- Google Patents. (2016).

-

de la Torre, G., & Vázquez, P. (2009). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc, 2010(1), 22-43. [Link]

-

National Center for Biotechnology Information. (n.d.). Compound N2-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (2020). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. [Link]

-

RCSB PDB. (n.d.). 1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE. [Link]

-

Cowtan, K. (2016). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 72(Pt 4), 347-358. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Adipic acid–2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Novel Triazine Diamine Derivatives

Introduction: The Therapeutic Promise of Triazine Diamine Scaffolds

The 1,3,5-triazine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] The symmetrical s-triazine core, in particular, offers a versatile platform for synthetic modification, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.[2] Among these, triazine diamine derivatives have emerged as a particularly promising class of compounds, exhibiting potent anticancer, antimicrobial, and antiviral activities.[4][5][6][7][8] This guide provides a comprehensive overview of the strategies and methodologies for screening the biological activity of novel triazine diamine derivatives, with a focus on providing practical, field-proven insights for researchers in drug discovery and development.

The rationale for focusing on triazine diamine derivatives stems from their demonstrated ability to interact with a variety of biological targets. By modifying the substituents on the diamine moieties and the remaining position on the triazine ring, it is possible to fine-tune the molecule's properties to achieve desired therapeutic effects.[9][10] This has led to the development of numerous triazine-based compounds with diverse therapeutic applications, including approved anticancer drugs.[11]

Establishing a Strategic Screening Cascade

A successful screening campaign for novel triazine diamine derivatives requires a well-defined strategy that progresses from broad, high-throughput primary screens to more focused secondary and mechanistic assays. This "screening cascade" is designed to efficiently identify promising "hit" compounds and prioritize them for further development.

Target Identification and Assay Selection

The initial step in designing a screening cascade is to define the therapeutic area of interest. Given the known activities of triazine derivatives, common starting points include oncology, infectious diseases (bacterial, fungal, and viral), and inflammatory conditions.[1][9][12]

-

For anticancer screening: A panel of cancer cell lines representing different tumor types should be selected. The choice of cell lines should be guided by the specific cancer type being targeted. For instance, screening against breast cancer could include cell lines like MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive).[8][13] The National Cancer Institute's NCI-60 panel of human cancer cell lines is a valuable resource for broader screening.[2][4]

-

For antimicrobial screening: A representative panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, should be utilized. Common choices include Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[14][15][16]

-

For antiviral screening: The choice of virus and corresponding host cell line is critical. For example, screening for anti-herpes simplex virus (HSV) activity would utilize a cell line susceptible to HSV infection, such as Vero cells.[17][18]

The selection of the primary screening assay should be based on its robustness, reproducibility, and suitability for high-throughput screening (HTS).

Core Screening Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for key primary screening assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Anticancer Activity: Cell Viability Assays

Cell viability assays are fundamental to anticancer drug screening, providing a measure of a compound's cytostatic or cytotoxic effects.[19] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][20]

Principle of the MTT Assay:

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[20]

Detailed MTT Assay Protocol:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the triazine diamine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

-

Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve. A lower IC50 value indicates higher potency.

Causality and Self-Validation:

-

Why use a vehicle control? To ensure that the solvent used to dissolve the compound does not have any intrinsic cytotoxic effects.

-

Why include untreated controls? To establish the baseline for 100% cell viability.

-

Potential Pitfalls: Some compounds can interfere with the MTT reduction reaction, leading to false-positive or false-negative results.[21] It is advisable to confirm hits with an alternative viability assay that has a different mechanism, such as the sulforhodamine B (SRB) assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent.[22][23] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]

Principle of the MIC Assay:

The MIC is determined by incubating a standardized inoculum of the microorganism with serial dilutions of the test compound.[25]

Detailed Broth Microdilution MIC Assay Protocol:

-

Preparation of Bacterial/Fungal Inoculum:

-

Culture the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[26]

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the triazine diamine derivative in a suitable solvent.

-

Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TDA-1 | 8 | 16 | 32 |

| TDA-2 | 4 | 8 | 16 |

| TDA-3 | >64 | >64 | >64 |

| Control Abx | 1 | 2 | N/A |

| Control Afx | N/A | N/A | 0.5 |

Causality and Self-Validation:

-

Why use a 0.5 McFarland standard? To ensure a standardized and reproducible inoculum size, which is critical for accurate MIC determination.

-

Why include a positive control? To confirm that the microorganism is viable and capable of growth in the test conditions.

-

Why include a negative control? To ensure the sterility of the medium and the plate.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.[27][28]

Principle of the Plaque Reduction Assay:

This assay quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.[29] A plaque is a localized area of cell death or cytopathic effect caused by viral replication.[28]

Detailed Plaque Reduction Assay Protocol:

-

Cell Seeding:

-

Seed a susceptible host cell line (e.g., Vero cells for HSV) into 6-well or 12-well plates to form a confluent monolayer.

-

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a known amount of virus (typically 50-100 plaque-forming units per well).

-

Incubate for 1-2 hours to allow for viral adsorption.

-

-

Compound Treatment and Overlay:

-

Prepare serial dilutions of the triazine diamine derivative in a semi-solid overlay medium (e.g., medium containing carboxymethylcellulose or agarose).

-

Remove the viral inoculum and add the compound-containing overlay.

-

The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.[28]

-

-

Incubation and Plaque Visualization:

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix and stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

The EC50 (50% effective concentration) can be determined from a dose-response curve.

-

Data Presentation:

| Compound | EC50 (µM) |

| TDA-4 | 2.5 |

| TDA-5 | 10.8 |

| TDA-6 | >50 |

| Control Drug | 0.5 |

Causality and Self-Validation:

-

Why use a semi-solid overlay? To prevent the random spread of progeny virus through the medium, ensuring that secondary infections are limited to neighboring cells, which is essential for the formation of distinct plaques.

-

Why include a virus control? To establish the baseline number of plaques in the absence of any inhibitory compound.

-

Why include a cell control? To ensure the health and confluency of the cell monolayer.

Visualizing the Path Forward: Workflows and Pathways

Experimental Workflow for Biological Activity Screening

Caption: A typical workflow for screening novel compounds.

Hypothetical Signaling Pathway Targeted by a Triazine Derivative

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

From Hit to Lead: The Path of Optimization

Once a "hit" compound with desirable activity is identified and confirmed, the process of hit-to-lead optimization begins.[30][31][32] This iterative process involves synthesizing and testing analogs of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.[30][33]

Key Steps in Hit-to-Lead Optimization:

-

Structure-Activity Relationship (SAR) Studies: The goal of SAR studies is to understand how different chemical modifications to the triazine diamine scaffold affect its biological activity.[3][34] This involves systematically altering the substituents on the triazine ring and the diamine moieties and evaluating the impact on potency and selectivity.

-

Improving Potency and Selectivity: Based on the SAR data, medicinal chemists can design new derivatives with enhanced activity against the target of interest and reduced activity against off-targets. This is crucial for minimizing potential side effects.

-

Optimizing ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its success as a drug. In vitro assays are used to assess properties such as solubility, permeability, metabolic stability, and potential for drug-drug interactions.

-

In Vivo Efficacy Studies: Promising lead compounds are then evaluated in animal models of the target disease to assess their in vivo efficacy and safety.

Logical Flow of Hit-to-Lead Optimization

Caption: Iterative process of hit-to-lead optimization.

Conclusion: A Pathway to Novel Therapeutics

The biological activity screening of novel triazine diamine derivatives is a dynamic and multifaceted process that requires a strategic approach, robust methodologies, and a deep understanding of the underlying biology. This guide has provided a framework for establishing a comprehensive screening cascade, detailed protocols for key assays, and insights into the critical process of hit-to-lead optimization. By adhering to these principles of scientific integrity and logical progression, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

ResearchGate. (n.d.). Different biological activities displayed by 1,3,5‐triazine. Retrieved from [Link]

-

National Institutes of Health. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Retrieved from [Link]

-

PubMed. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 1,3,5-triazine derivatives as potential anticancer agents against lung and breast cancer cell lines: Synthesis, biological evaluation, and molecular docking studies. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

-

PubMed. (2024). Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved from [Link]

-

ScienceDirect. (n.d.). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Retrieved from [Link]

-

IntechOpen. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

-

Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Retrieved from [Link]

-

ResearchGate. (2025). A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. Retrieved from [Link]

-

Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

-

YouTube. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. Retrieved from [Link]

-

National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

-

Pion Inc. (2025). Drug development hit and lead optimization. Retrieved from [Link]

-

ACS Publications. (n.d.). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

-